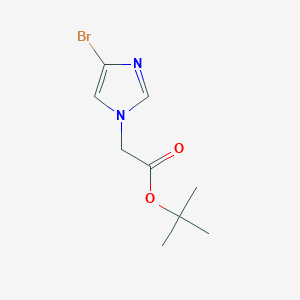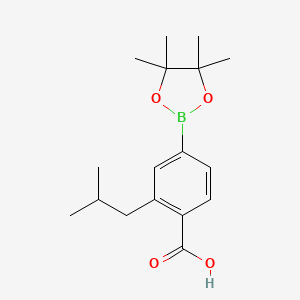
2-イソブチル-4-(4,4,5,5-テトラメチル-1,3,2-ジオキサボロラン-2-イル)安息香酸
説明
2-Isobutyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid is a useful research compound. Its molecular formula is C17H25BO4 and its molecular weight is 304.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Isobutyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Isobutyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
ホウ素中性子捕捉療法 (BNCT)
この化合物は、ホウ酸の誘導体であり、ホウ素中性子捕捉療法(BNCT)に用いられています。BNCTは、がん治療に使用される放射線療法の一種です。 BNCTは、非放射性ホウ素が低エネルギーの熱中性子に曝されると発生する捕獲と核分裂反応に依存し、高エネルギーのアルファ粒子を生成してがん細胞を殺します .
鈴木カップリング反応
アリールボロン酸は、有機合成において炭素-炭素結合を形成するために使用されるクロスカップリング反応の一種である鈴木カップリング反応において極めて重要です。 この反応は、医薬品、農薬、有機材料に用途を持つポリオレフィン、スチレン、ビフェニルの合成に広く使用されています .
薬物輸送ポリマー
ホウ酸誘導体は、制御された薬物送達システムのための薬物輸送ポリマーに使用されています。 これらのシステムは、作用部位に特異的に標的化され、制御された速度で薬物を送達するように設計できます .
生物活性化合物の合成
あなたが言及したような化合物は、クリゾチニブ(抗がん剤)などのさまざまな生物活性化合物の合成における中間体として役立ちます .
有機合成中間体
この化合物は、求核反応やアミド化反応を含む有機合成プロセスの中間体でもあります。 これらのプロセスは、医薬品化学において潜在的な用途を持つ複雑な分子を作成するために不可欠です .
1H-インダゾール誘導体の合成
作用機序
Target of Action
Similar compounds are known to be used as reagents to borylate arenes .
Mode of Action
It is known that similar compounds interact with their targets by borylating arenes .
Biochemical Pathways
Similar compounds are known to be involved in the synthesis of intermediates for generating conjugated copolymers .
Result of Action
Similar compounds are known to be used in the synthesis of intermediates for generating conjugated copolymers .
生化学分析
Biochemical Properties
2-Isobutyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid plays a significant role in biochemical reactions, particularly in the context of borylation reactions. It interacts with various enzymes and proteins, facilitating the formation of boron-containing compounds. The compound’s interaction with enzymes such as palladium catalysts enables the borylation of arenes, which is crucial for synthesizing complex organic molecules . Additionally, it can be used to prepare intermediates for generating conjugated copolymers .
Cellular Effects
The effects of 2-Isobutyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound’s ability to target specific cellular pathways makes it a valuable tool in studying cellular responses and mechanisms . For instance, its interaction with nuclear localization signals can facilitate the targeting of proteins to the nucleus, thereby affecting gene expression and cellular function .
Molecular Mechanism
At the molecular level, 2-Isobutyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid exerts its effects through binding interactions with biomolecules. It can act as a reagent in borylation reactions, where it binds to specific sites on enzymes and proteins, facilitating the transfer of boron atoms . This binding interaction can lead to enzyme inhibition or activation, depending on the context of the reaction. Additionally, the compound’s ability to modulate gene expression is linked to its interaction with nuclear localization signals .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Isobutyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its degradation can lead to changes in its biochemical activity . Long-term studies in vitro and in vivo have demonstrated that the compound can have sustained effects on cellular processes, depending on the experimental conditions .
Dosage Effects in Animal Models
The effects of 2-Isobutyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid vary with different dosages in animal models. At lower doses, the compound can facilitate specific biochemical reactions without causing adverse effects. At higher doses, it may exhibit toxic or adverse effects, impacting cellular function and overall health . Threshold effects have been observed, indicating that there is a dosage range within which the compound is effective without being harmful .
Metabolic Pathways
2-Isobutyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its incorporation into biochemical reactions. The compound’s role in borylation reactions highlights its importance in metabolic flux and the regulation of metabolite levels . Additionally, its interaction with specific enzymes can influence the overall metabolic pathways within cells .
Transport and Distribution
The transport and distribution of 2-Isobutyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation within different cellular compartments . The compound’s ability to target specific cellular pathways and compartments makes it a valuable tool for studying cellular transport mechanisms .
Subcellular Localization
The subcellular localization of 2-Isobutyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid is influenced by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles within the cell, affecting its activity and function . For instance, its interaction with nuclear localization signals can facilitate its transport to the nucleus, where it can modulate gene expression and cellular processes .
特性
IUPAC Name |
2-(2-methylpropyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25BO4/c1-11(2)9-12-10-13(7-8-14(12)15(19)20)18-21-16(3,4)17(5,6)22-18/h7-8,10-11H,9H2,1-6H3,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXGVDBYRONRTNH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)C(=O)O)CC(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25BO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-Bromooxazolo[5,4-b]pyridin-2-amine](/img/structure/B1529641.png)
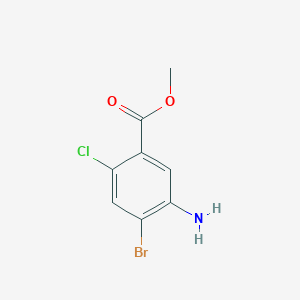
amino}methyl)pyridin-2-amine](/img/structure/B1529644.png)
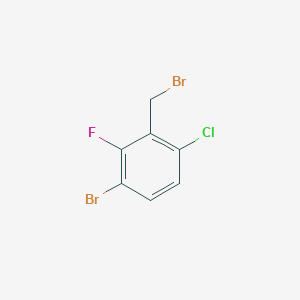
![Benzyl 7-bromospiro[indoline-3,4'-piperidine]-1'-carboxylate](/img/structure/B1529648.png)
![4-Amino-3-iodo-1-methyl-1H-pyrazolo[3,4-D]pyrimidine](/img/structure/B1529650.png)
![2-Methyl-[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxylic acid](/img/structure/B1529652.png)
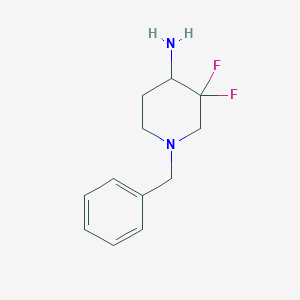
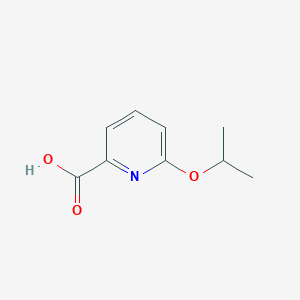
![7-Bromo-4,5-dihydro-1H-pyrido[2,3-e][1,4]diazepin-2(3H)-one](/img/structure/B1529658.png)
![Ethyl 3-oxo-2-azaspiro[4.5]decane-8-carboxylate](/img/structure/B1529659.png)
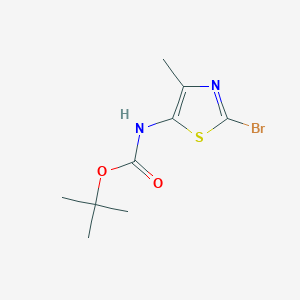
![4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-c]pyridine](/img/structure/B1529661.png)
